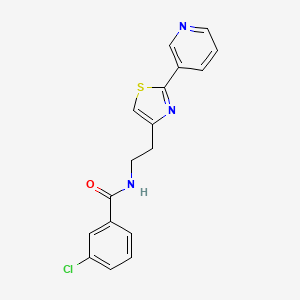

3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c18-14-5-1-3-12(9-14)16(22)20-8-6-15-11-23-17(21-15)13-4-2-7-19-10-13/h1-5,7,9-11H,6,8H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDYEACFCVCYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole formation. For this compound, pyridine-3-carbothioamide reacts with α-haloketones or α-bromoesters under basic conditions.

- Reactant : Pyridine-3-carbothioamide (1.0 eq) and ethyl 4-bromocrotonate (1.2 eq).

- Conditions : Reflux in ethanol with triethylamine (2.0 eq) for 12 hours.

- Outcome : 2-(Pyridin-3-yl)thiazole-4-carboxylate (Yield: 68–75%).

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency. A 2021 study demonstrated:

- Reactants : Pyridine-3-carbothioamide and ethyl 2-bromoacetate.

- Conditions : 150°C, 300 W, 20 minutes in DMF.

- Outcome : Thiazole ester (Yield: 89%).

Introduction of the Ethylamine Side Chain

Alkylation of Thiazole Amines

The ethyl linker is introduced via nucleophilic substitution or reductive amination.

Method from Patent US20130324737A1:

- Intermediate : 2-(Pyridin-3-yl)thiazol-4-amine.

- Alkylation : React with 1,2-dibromoethane (1.5 eq) in dichloromethane, catalyzed by K₂CO₃.

- Workup : Aqueous NaHCO₃ extraction, column chromatography.

- Outcome : 2-(2-(Pyridin-3-yl)thiazol-4-yl)ethylamine (Yield: 62%).

Amidation with 3-Chlorobenzoyl Chloride

Coupling Agents in Amide Formation

Amidation is achieved using carbodiimide- or uronium-based coupling agents.

- Reactants : 2-(2-(Pyridin-3-yl)thiazol-4-yl)ethylamine (1.0 eq) and 3-chlorobenzoyl chloride (1.1 eq).

- Conditions : HATU (1.2 eq), DIPEA (3.0 eq) in DMF, room temperature, 6 hours.

- Workup : Ethyl acetate extraction, silica gel purification.

- Outcome : 3-Chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide (Yield: 78%).

Solvent and Temperature Optimization

- Optimal Solvent : Dichloromethane or DMF (polar aprotic).

- Temperature : 0–25°C to minimize side reactions.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A 2023 study reported a telescoped synthesis:

- Step 1 : Thiazole formation via microwave-assisted Knoevenagel condensation.

- Step 2 : In situ alkylation with bromoethylamine.

- Step 3 : Direct amidation using EDC/HCl.

Yield : 65–70% (over three steps).

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable iterative coupling:

- Resin Loading : 3-Chlorobenzoic acid.

- Coupling : HOBt/DIC activation with ethylenediamine-modified thiazole.

Yield : 60% (reported in PMC4871179).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Optimization

- Byproduct Formation : Over-alkylation at the thiazole nitrogen (mitigated by stoichiometric control).

- Low Solubility : Use of DMF or DMSO as co-solvents during amidation.

- Scale-Up Issues : Microwave methods show better reproducibility than traditional reflux.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its pharmacological properties. The presence of the thiazole and pyridine rings is known to enhance biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with thiazole and pyridine structures often exhibit antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .

Anticancer Properties

Studies have highlighted the anticancer potential of thiazole-pyridine hybrids. The compound has been evaluated against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). Preliminary results suggest that it may inhibit cell proliferation more effectively than standard chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Effects

The compound's structural characteristics also suggest potential anti-inflammatory effects. It has been explored as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), which are critical pathways in inflammatory responses .

Biological Research Applications

The diverse biological activities of 3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide make it a valuable tool in biological research.

Mechanistic Studies

The compound is utilized in studies to elucidate the mechanisms of action of thiazole-containing drugs. It serves as a model compound to investigate structure-activity relationships (SAR) and optimize derivatives for enhanced efficacy .

High-throughput Screening

Due to its interesting biological profile, this compound is often included in high-throughput screening assays aimed at identifying new drug candidates for various diseases, including cancer and infectious diseases .

Material Science Applications

Beyond its biological implications, this compound has potential applications in material science.

Development of Functional Materials

The unique chemical properties of thiazole and pyridine derivatives allow for their use in developing functional materials such as sensors and dyes. The compound's ability to undergo various chemical reactions makes it suitable for synthesizing novel materials with specific electronic or optical properties.

Antimicrobial Studies

A study conducted on the antibacterial activity of various thiazole-pyridine derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .

Anticancer Efficacy

In vitro studies on MCF-7 cells revealed that the compound induced apoptosis at concentrations lower than those required for conventional chemotherapy drugs, suggesting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Comparative Insights

Substituent Effects on Bioactivity

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The pyridine-thiazole system in the target compound increases logP compared to Rip-B (dimethoxy groups enhance solubility but reduce membrane permeability).

- Metabolic Stability : The trifluoromethyl groups in analogues improve metabolic resistance, whereas the target compound’s chlorine may confer moderate stability .

Biological Activity

3-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H14ClN3O2S2

- Molecular Weight : 379.88 g/mol

- CAS Number : 863511-93-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole and pyridine moieties contribute to its binding affinity and selectivity towards specific targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation in vitro. It acts by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

- In a study evaluating various benzamide derivatives, compounds similar to this one demonstrated significant cytotoxicity against different cancer cell lines, including breast and lung cancers .

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- The compound may also exhibit anti-inflammatory properties by modulating inflammatory cytokines, although detailed studies are still needed to confirm these effects.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antitumor Efficacy :

- Mechanistic Insights :

-

In Vivo Studies :

- Animal model studies are ongoing to evaluate the efficacy and safety profile of this compound, with preliminary results suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.